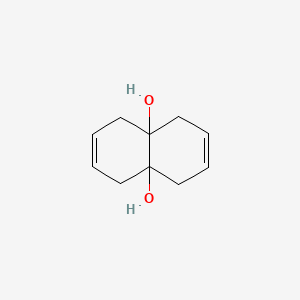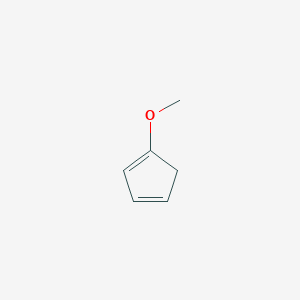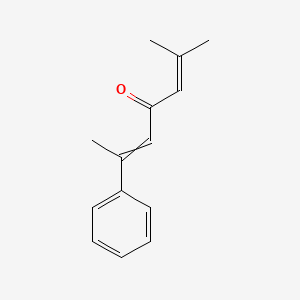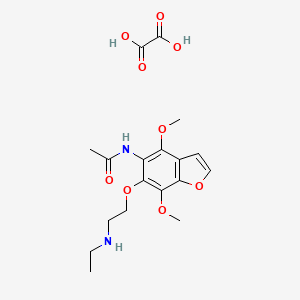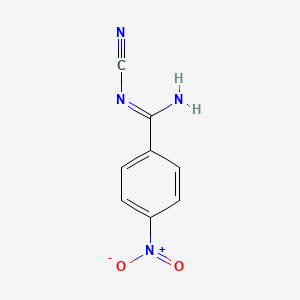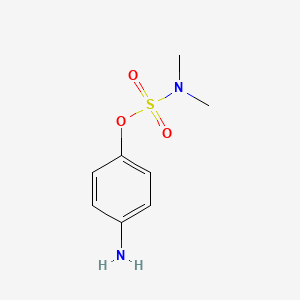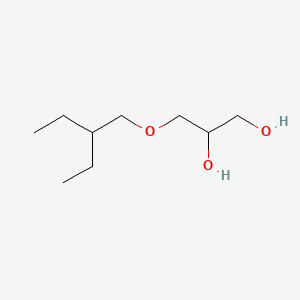
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt typically involves the reaction of nonadecanetricarboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve heating and stirring to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of sodium hydroxide to nonadecanetricarboxylic acid, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The sodium salt can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt
- 1,2,3-Butanetricarboxylic acid, 2-hydroxy-, sodium salt
Comparison: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is unique due to its longer carbon chain compared to similar compounds. This structural difference imparts distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
78219-78-0 |
|---|---|
Formule moléculaire |
C22H39NaO7 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
sodium;3,4-dicarboxy-3-hydroxyicosanoate |
InChI |
InChI=1S/C22H40O7.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24;/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+1/p-1 |
Clé InChI |
RBXCBNDYVLBGEA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


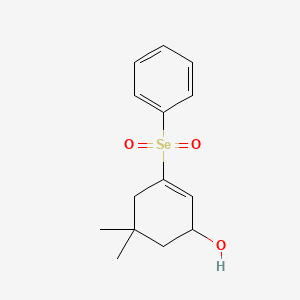
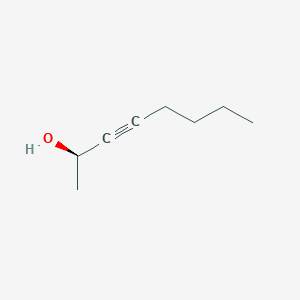

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
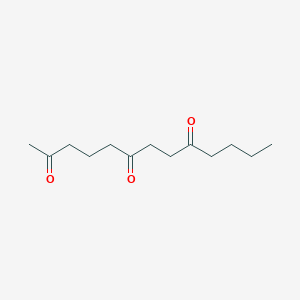
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
